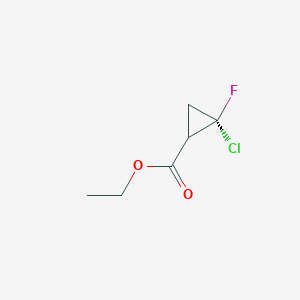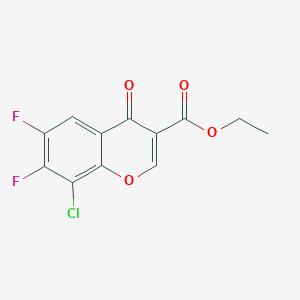![molecular formula C12H17F6NO B6312848 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine CAS No. 1357625-70-7](/img/structure/B6312848.png)
4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine (4-DMCBM) is a chemical compound that is used in a variety of applications, ranging from scientific research to industrial production. 4-DMCBM is a cyclobutane derivative that has a unique molecular structure, making it an ideal compound for use in a range of chemical and biological studies. 4-DMCBM has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and drug design. Additionally, 4-DMCBM has been used in a number of industrial processes, such as the production of polymers and the synthesis of pharmaceuticals.
科学的研究の応用
4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine has been used in a variety of scientific research applications. One of the most common uses for this compound is in the study of enzyme inhibition. This compound has been shown to be a potent inhibitor of a number of enzymes, including cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. This compound has also been used to study protein-protein interactions, as it has been shown to bind to certain proteins and interfere with their function. Additionally, this compound has been used in drug design, as it has been found to bind to certain drug targets and inhibit their activity.
作用機序
The mechanism of action of 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine is not yet fully understood, but it is believed to involve the binding of this compound to certain proteins and enzymes. This compound is known to bind to certain proteins and enzymes, such as COX-2, and interfere with their function. Additionally, this compound has been shown to bind to certain drug targets and inhibit their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, this compound has been shown to have a number of effects on the body. This compound has been shown to inhibit the activity of certain enzymes, such as COX-2, and interfere with the activity of certain proteins. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, as well as anti-cancer effects.
実験室実験の利点と制限
4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine has a number of advantages and limitations for use in lab experiments. One of the main advantages of this compound is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, this compound is known to bind to certain proteins and enzymes, making it ideal for use in studies of enzyme inhibition and protein-protein interactions. However, this compound is not water soluble and is not suitable for use in studies requiring aqueous solutions. Additionally, this compound has a relatively short half-life and is not suitable for long-term experiments.
将来の方向性
There are a number of potential future directions for 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine research. One potential direction is to further investigate the mechanism of action of this compound and to identify additional proteins and enzymes that it binds to. Additionally, further research could be conducted to investigate the potential therapeutic applications of this compound, such as its potential use in the treatment of inflammation and cancer. Additionally, further research could be conducted to investigate the potential industrial applications of this compound, such as its potential use in the synthesis of polymers and pharmaceuticals. Finally, further research could be conducted to investigate the potential side effects of this compound and to identify any potential safety concerns.
合成法
4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine is a cyclobutane derivative that can be synthesized through a variety of routes. The most common route is the reaction of 2,2-dimethyl-4,4-bis(trifluoromethyl)cyclobutane (DMCB) with morpholine in the presence of a base. This reaction results in the formation of this compound and a byproduct, 2,2-dimethyl-4,4-bis(trifluoromethyl)cyclobutane-1,4-diol (DMCBD). The reaction can be conducted in either an aqueous or an organic solvent, depending on the desired product.
特性
IUPAC Name |
4-[2,2-dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F6NO/c1-9(2)7-10(11(13,14)15,12(16,17)18)8(9)19-3-5-20-6-4-19/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMFJIGIMZFUNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1N2CCOCC2)(C(F)(F)F)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

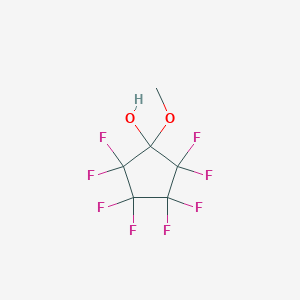
![4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene](/img/structure/B6312776.png)

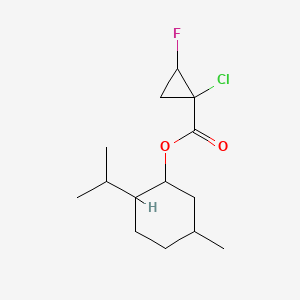
![N-[4-nitro-2,5-bis(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6312786.png)


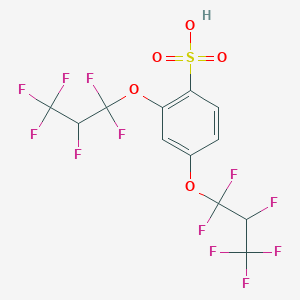
![1,2-Bis[[(4-methoxybenzyl)oxy]phenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6312813.png)
